
N,N-dimethyl-3-(triphenylsilyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-3-(triphenylsilyl)aniline is an organic compound with the molecular formula C26H25NSi. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and the hydrogen atom on the meta position of the benzene ring is replaced by a triphenylsilyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(triphenylsilyl)aniline typically involves the reaction of N,N-dimethylaniline with triphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain pure this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-3-(triphenylsilyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N,N-dimethyl-3-(triphenylsilyl)amine.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
N,N-dimethyl-3-(triphenylsilyl)aniline has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-3-(triphenylsilyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can influence its reactivity and biological activity. Additionally, the presence of the triphenylsilyl group can enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with hydrophobic regions of biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-dimethylaniline
- N,N-dimethyl-4-(triphenylsilyl)aniline
- N,N-dimethyl-2-(triphenylsilyl)aniline
Uniqueness
N,N-dimethyl-3-(triphenylsilyl)aniline is unique due to the specific positioning of the triphenylsilyl group on the meta position of the benzene ring. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it distinct from its ortho and para counterparts .
Propriétés
Numéro CAS |
18840-18-1 |
|---|---|
Formule moléculaire |
C26H25NSi |
Poids moléculaire |
379.6 g/mol |
Nom IUPAC |
N,N-dimethyl-3-triphenylsilylaniline |
InChI |
InChI=1S/C26H25NSi/c1-27(2)22-13-12-20-26(21-22)28(23-14-6-3-7-15-23,24-16-8-4-9-17-24)25-18-10-5-11-19-25/h3-21H,1-2H3 |
Clé InChI |
IJLFYYSDTGSFDC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



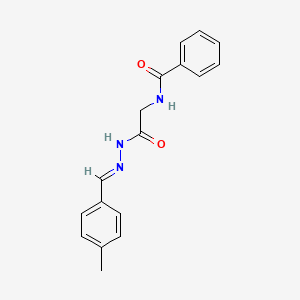
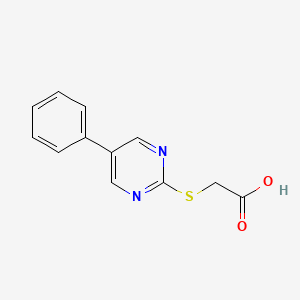
![2-{(E)-[(2-methylphenyl)imino]methyl}phenol](/img/structure/B11952732.png)
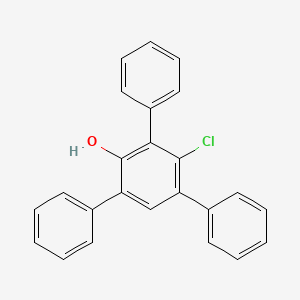

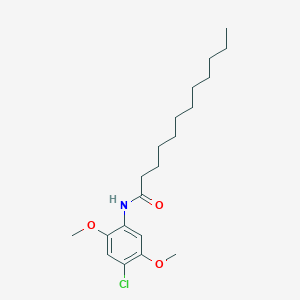
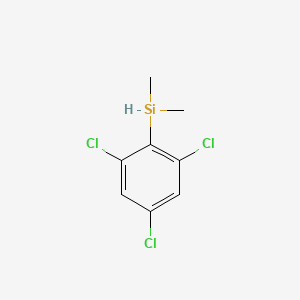
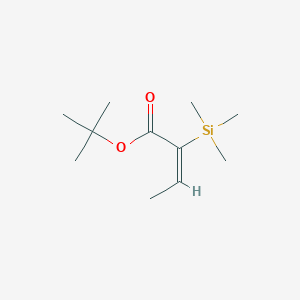


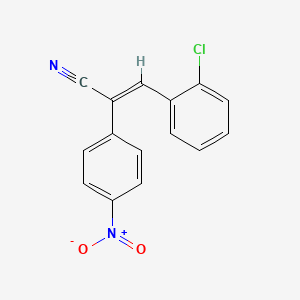
![methyl N-[(benzyloxy)carbonyl]glycylglycylleucinate](/img/structure/B11952795.png)

